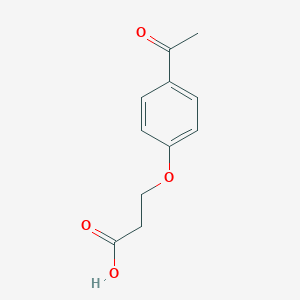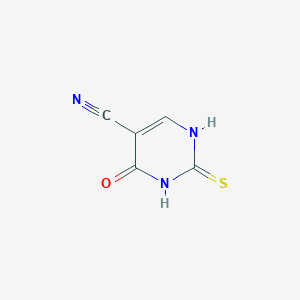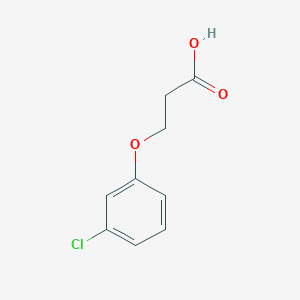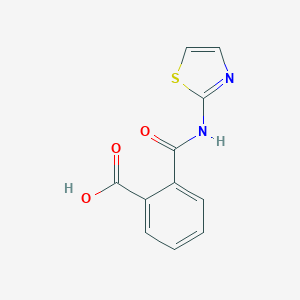
N-(4-chlorophenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)pyrrolidine-1-carboxamide, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes in the brain.
Mécanisme D'action
N-(4-chlorophenyl)pyrrolidine-1-carboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and blocking the influx of calcium ions into the cell. This inhibition of the NMDA receptor has been shown to have neuroprotective effects in various models of brain injury and disease.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by N-(4-chlorophenyl)pyrrolidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease glutamate release, reduce oxidative stress, and inhibit apoptosis in various models of brain injury and disease. N-(4-chlorophenyl)pyrrolidine-1-carboxamide has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)pyrrolidine-1-carboxamide has several advantages for use in laboratory experiments. It is a well-established and reliable tool for the study of the NMDA receptor and its role in various physiological and pathological conditions. However, the use of N-(4-chlorophenyl)pyrrolidine-1-carboxamide is limited by its selectivity for the NMDA receptor, and it may not be effective in models where other receptors are involved.
Orientations Futures
There are several future directions for the use of N-(4-chlorophenyl)pyrrolidine-1-carboxamide in scientific research. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor. Another area of interest is the investigation of the role of the NMDA receptor in psychiatric disorders, such as depression and schizophrenia. Additionally, the use of N-(4-chlorophenyl)pyrrolidine-1-carboxamide in combination with other drugs may have synergistic effects and could lead to new therapeutic approaches for brain injury and disease.
Conclusion:
In conclusion, N-(4-chlorophenyl)pyrrolidine-1-carboxamide is a potent and selective blocker of the NMDA receptor that has been extensively studied for its potential use in scientific research. Its well-established synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a valuable tool for the study of the NMDA receptor and its role in various physiological and pathological conditions.
Méthodes De Synthèse
N-(4-chlorophenyl)pyrrolidine-1-carboxamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with pyrrolidine, followed by the conversion of the resulting intermediate to N-(4-chlorophenyl)pyrrolidine-1-carboxamide. The synthesis of N-(4-chlorophenyl)pyrrolidine-1-carboxamide is well-established and has been reported in various scientific journals.
Applications De Recherche Scientifique
N-(4-chlorophenyl)pyrrolidine-1-carboxamide has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions. It has been shown to be effective in models of stroke, epilepsy, and neuropathic pain. N-(4-chlorophenyl)pyrrolidine-1-carboxamide has also been used to study the mechanisms of synaptic plasticity and learning and memory processes in the brain.
Propriétés
Numéro CAS |
35640-09-6 |
|---|---|
Nom du produit |
N-(4-chlorophenyl)pyrrolidine-1-carboxamide |
Formule moléculaire |
C11H13ClN2O |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-5-10(6-4-9)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15) |
Clé InChI |
RTBUUFKTGZOHCA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)Cl |
Autres numéros CAS |
35640-09-6 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)





![Imidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B185317.png)

![(6-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B185320.png)

![7-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B185323.png)


